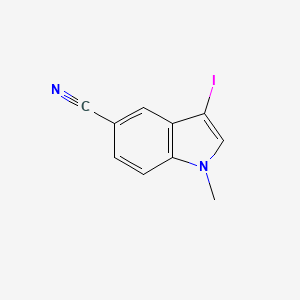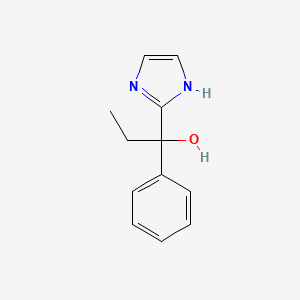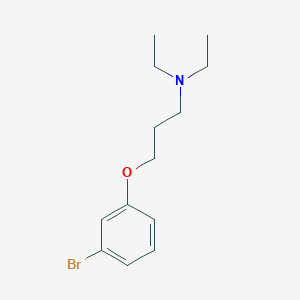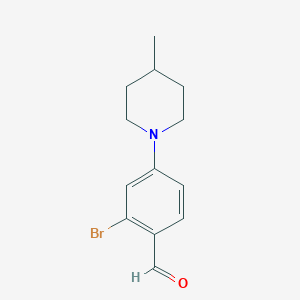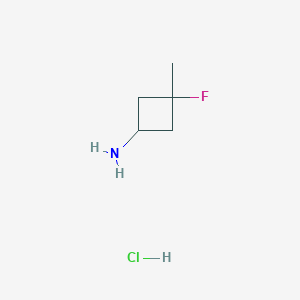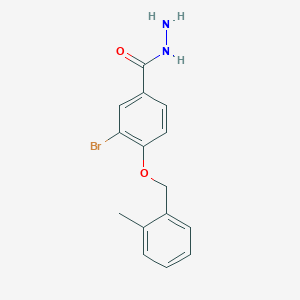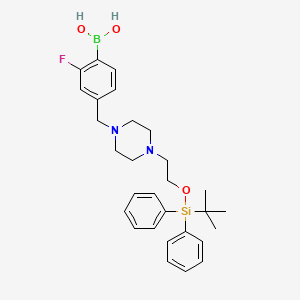![molecular formula C9H9FN4O B1446186 3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one CAS No. 1955547-18-8](/img/structure/B1446186.png)
3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one
Descripción general
Descripción
Triazines are a group of chemical compounds whose basic structure is an aromatic heterocycle, containing three nitrogen atoms in a six-membered ring . They have a wide range of applications in industry and medicine .
Molecular Structure Analysis
The molecular structure of triazines involves a six-membered ring with alternating carbon and nitrogen atoms . The specific molecular structure of “3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would need to be determined through further analysis.Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including reactions with histamine receptors, which play an important role in allergic diseases . The specific chemical reactions of “3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one” are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of triazines can vary widely. For example, some triazines are solid, while others are liquid . The specific physical and chemical properties of “3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one” are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
The compound is utilized in the synthesis of new molecules with potential biological activities. For example, derivatives of triazines, including those with fluorine substituents, have been synthesized for their antibacterial properties. The introduction of fluorine into these compounds is believed to enhance their biological activity due to the unique properties of fluorine atoms, such as their electronegativity and size, which can influence the molecular interactions of the compounds with biological targets (Holla, Bhat, & Shetty, 2003).
Antimicrobial Activity
Several studies focus on the antimicrobial potential of triazine derivatives. For instance, novel triazine compounds have been evaluated for their effectiveness against various microbial strains, showing promising results as antimicrobial agents. The structural modification of triazines, such as incorporating fluorine atoms or other substituents, plays a crucial role in enhancing their antimicrobial efficacy (Sareen, Khatri, Jain, & Sharma, 2006).
Anticancer Research
The compound and its derivatives have also been investigated for their potential anticancer properties. Research in this area explores the synthesis of novel triazine derivatives and their cytotoxic effects on cancer cell lines. These studies aim to identify compounds with selective toxicity towards cancer cells, offering a foundation for the development of new anticancer therapies. The influence of structural features, such as the presence of fluorine atoms, on the anticancer activity of these compounds is a key focus of such research (Lauria et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-aminoethyl)-7-fluoro-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-6-1-2-7-8(5-6)12-13-14(4-3-11)9(7)15/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOGHKOWMNJOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



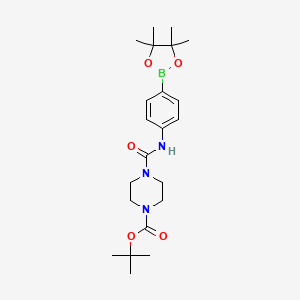
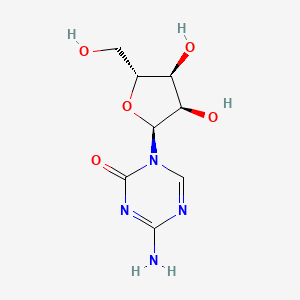


![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)
